molecular formula C12H12N2O4 B1405380 Methyl 2,4-dimethoxyquinazoline-7-carboxylate CAS No. 1799412-43-3

Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Cat. No. B1405380
M. Wt: 248.23 g/mol
InChI Key: NPCOGXWQGDKGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of “Methyl 2,4-dimethoxyquinazoline-7-carboxylate” and its derivatives has been a subject of research. For instance, quinazolinone derivatives have been synthesized with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .


Molecular Structure Analysis

“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a molecular weight of 248.23 . Its UV-visible spectrum shows absorption maxima at 232 and 315 nm, indicating the presence of a conjugated system in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a melting point of 202-204°C and is soluble in most organic solvents, including chloroform, ethanol, and DMSO.

Scientific Research Applications

  • Antibacterial Agents

    • Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activities .
    • The compounds were designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .
    • The structures of these compounds were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .
    • The compounds were evaluated against Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method .
    • Some compounds displayed moderate activity, with compounds 13 and 15 providing a broad bioactive spectrum against Gram-positive and Gram-negative strains .
  • Antimalarial Agents

    • Quinazolines have been found to have antimalarial properties .
    • The exact methods of application and experimental procedures are not specified in the source .
    • The outcomes of these studies are not detailed in the source .
  • Anticancer Agents

    • Quinazolines have been found to have anticancer properties .
    • The exact methods of application and experimental procedures are not specified in the source .
    • The outcomes of these studies are not detailed in the source .
  • Anticonvulsant Agents

    • Quinazolines have been found to have anticonvulsant properties .
    • The exact methods of application and experimental procedures are not specified in the source .
    • The outcomes of these studies are not detailed in the source .
  • Anti-inflammatory Agents

    • Quinazolines have been found to have anti-inflammatory properties .
    • The exact methods of application and experimental procedures are not specified in the source .
    • The outcomes of these studies are not detailed in the source .
  • Antihypertensive Agents

    • Quinazolines have been found to have antihypertensive properties .
    • The exact methods of application and experimental procedures are not specified in the source .
    • The outcomes of these studies are not detailed in the source .
  • Synthesis of Heterocycles

    • 4-Hydroxy-2-quinolones have been used in the synthesis of heteroannelated derivatives .
    • These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
    • The exact methods of application and experimental procedures are not specified in the source .
    • The outcomes of these studies are not detailed in the source .
  • Antineoplastic Agents

    • A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
    • Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
    • Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells .
    • Compound 22s could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase .
  • Synthesis of Quinazolin-4 (3H)-one

    • Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .
    • 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .
  • Synthesis and Bioactivities

    • Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .
    • These compounds have been used in the synthesis of various active groups to the quinazoline moiety using developing synthetic methods .
    • The potential applications of the quinazoline derivatives in fields of biology, pesticides and medicine have also been explored .
  • Synthesis of Heterocycles

    • 4-Hydroxy-2-quinolones have been used in the synthesis of heteroannelated derivatives .
    • These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
  • Antimalarial Drug Lead

    • 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activities .

properties

IUPAC Name

methyl 2,4-dimethoxyquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-10-8-5-4-7(11(15)17-2)6-9(8)13-12(14-10)18-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOGXWQGDKGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CC(=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.